N-(3-Methylpentan-3-yl)thietan-3-amine
Description
N-(3-Methylpentan-3-yl)thietan-3-amine is a tertiary amine derivative featuring a thietane (three-membered sulfur-containing heterocycle) backbone and a branched 3-methylpentan-3-yl substituent. Thietane-based amines are of interest in medicinal chemistry due to their constrained geometry, which may enhance binding specificity and metabolic stability compared to linear analogs .
Properties
Molecular Formula |
C9H19NS |
|---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
N-(3-methylpentan-3-yl)thietan-3-amine |
InChI |
InChI=1S/C9H19NS/c1-4-9(3,5-2)10-8-6-11-7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
YBUTZGYKYXBWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)NC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylpentan-3-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different amine derivatives .
Scientific Research Applications
N-(3-Methylpentan-3-yl)thietan-3-amine is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving the interaction of sulfur-containing compounds with biological systems.
Medicine: Although not used clinically, it may be studied for its potential biological activity.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Methylpentan-3-yl)thietan-3-amine involves its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The substituent on the thietan-3-amine nitrogen significantly influences molecular properties. Key analogs include:
Key Observations:
- Branching vs.
- Electron-Withdrawing Groups : Fluorine in N-(4-fluorobutyl)thietan-3-amine enhances electronegativity, likely improving metabolic stability and altering pKa .
- Sulfur Content : The methylthio group in N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine adds polarizability and redox sensitivity, which may influence receptor interactions .
Boiling/Melting Points and Solubility
While explicit data for N-(3-Methylpentan-3-yl)thietan-3-amine are unavailable, trends from analogs suggest:
- Branching : Increased branching (e.g., 3-methylpentan-3-yl vs. 3-methylbutyl) typically lowers melting points due to reduced crystallinity but may elevate boiling points due to higher molecular weight .
- Fluorination: N-(4-Fluorobutyl)thietan-3-amine likely exhibits lower solubility in aqueous media compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals .
Pharmacological and ADMET Profiles
Drug-Likeness
All analogs exhibit molecular weights <200 g/mol, aligning with Lipinski’s "Rule of Five" for drug-likeness. The target compound’s higher branching may improve blood-brain barrier penetration but reduce aqueous solubility .
Metabolic Stability
- Fluorinated Analogs : Fluorine atoms resist oxidative metabolism, extending half-life (e.g., N-(4-fluorobutyl)thietan-3-amine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
